1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of imidazoquinoxaline derivatives often involves novel synthetic routes that enable the formation of complex molecules. For instance, the dipolar cycloaddition of ethyl isocyanoacetate to 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines allows for the regio- and chemoselective synthesis of substituted imidazoquinoxalines, showcasing the versatility of synthesis techniques in creating these compounds (Sundaram et al., 2007).
Molecular Structure Analysis
The molecular structure of imidazoquinoxalines is crucial for their activity and interaction with biological receptors. Studies have shown that variations in the substituents on the imidazoquinoxaline core can significantly impact their biological efficacy and selectivity. For example, the structure-activity relationship analysis of quinoxalinediones revealed the importance of the imidazolyl moiety as a bioisostere for cyano and nitro groups in modulating the activity at the AMPA receptor (Ohmori et al., 1994).
Chemical Reactions and Properties
Imidazoquinoxalines participate in various chemical reactions that allow for further functionalization or modification of the molecule. For instance, the iodine-catalyzed regioselective sulfenylation of imidazoquinoxalines under metal- and oxidant-free conditions demonstrates the chemical versatility of these compounds (Wu et al., 2017).
Physical Properties Analysis
The physical properties of imidazoquinoxalines, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals and materials science. However, specific data on the physical properties of "1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" would require detailed experimental studies.
Chemical Properties Analysis
The chemical properties of imidazoquinoxalines, including their reactivity towards different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are central to their applications in synthesis and drug design. The ability of these compounds to engage in cycloaddition reactions, as well as their reactivity in electrophilic substitution reactions, highlights their versatile chemical nature (Aleksandrov et al., 2012).
properties
IUPAC Name |
1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-15-6-4-7-16(12-15)25-14-26(22-21(25)23-19-10-2-3-11-20(19)24-22)32(30,31)18-9-5-8-17(13-18)27(28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLXVXYGUBFOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319732 |
Source
|
Record name | 1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
425662-07-3 |
Source
|
Record name | 1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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